![molecular formula C12H13NO3 B14325714 Methyl 4-[(2-methylacryloyl)amino]benzoate CAS No. 108871-76-7](/img/structure/B14325714.png)
Methyl 4-[(2-methylacryloyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-methylacryloyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an amide linkage with a 2-methylacryloyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylacryloyl)amino]benzoate typically involves the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of methyl benzoate followed by reduction.
Formation of the amide bond: The 4-aminobenzoic acid is then reacted with 2-methylacryloyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-[(2-methylacryloyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Methyl 4-[(2-methylacryloyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Methyl 4-[(2-methylacryloyl)amino]benzoate involves its interaction with specific molecular targets. The amide linkage and the ester group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the 2-methylacryloyl group.
Methyl 4-(methoxycarbonyl)benzoate: Similar ester group but different substituents on the benzene ring.
Methyl 4-(acetylamino)benzoate: Similar amide linkage but with an acetyl group instead of a 2-methylacryloyl group.
Uniqueness
Methyl 4-[(2-methylacryloyl)amino]benzoate is unique due to the presence of both the ester and the 2-methylacryloyl amide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
108871-76-7 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
methyl 4-(2-methylprop-2-enoylamino)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14) |
InChIキー |
OYWBQYZIJUAKIS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


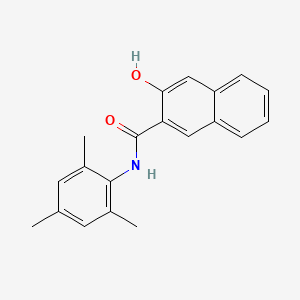
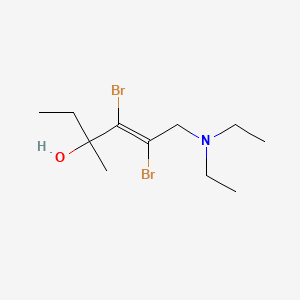
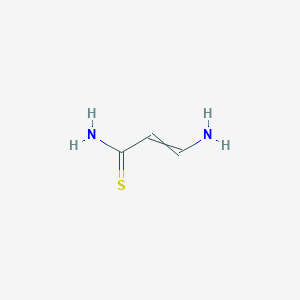
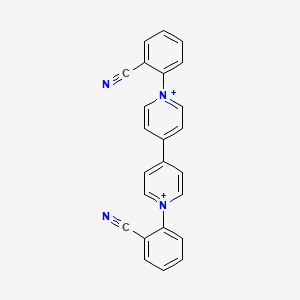
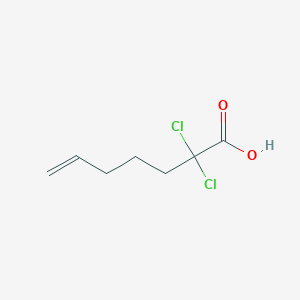

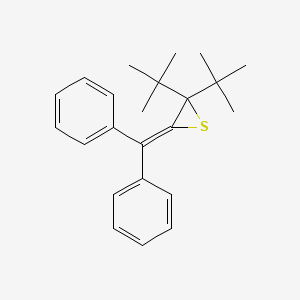
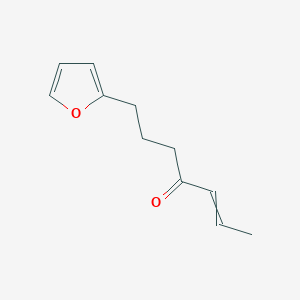
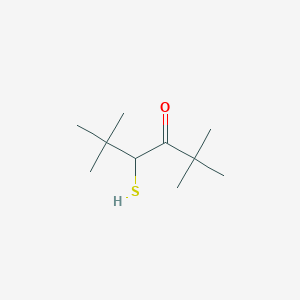
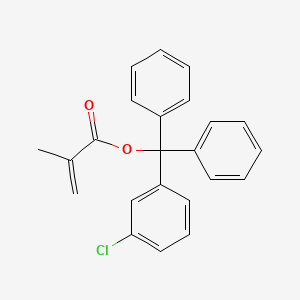
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

